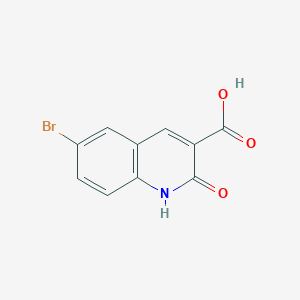

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

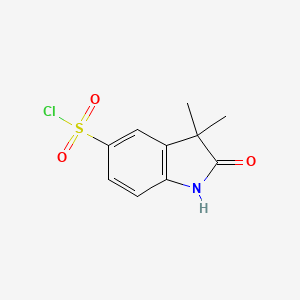

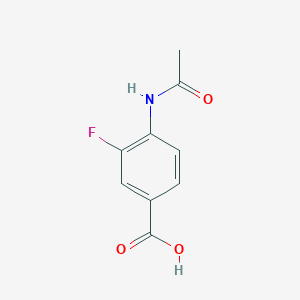

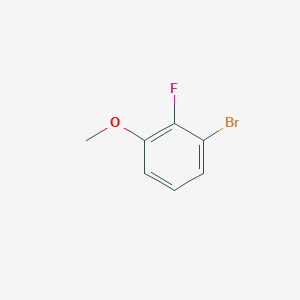

“6-Bromo-2-hydroxyquinoline-3-carboxylic acid” is a quinoline derivative . It has a molecular formula of C10H6BrNO3 .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied . For instance, 6-bromo-quinoline can be synthesized through the reaction between 2-hydroxy quinoline and phosphorus pentabromide .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2-hydroxyquinoline-3-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

In one reported reaction, a stirred suspension of 6-bromo-2-[1H]-quinolone-3-carboxylic acid in phosphorous oxychloride was heated under reflux for 2 hours. The mixture was cooled, evaporated to dryness in vacuo, and the solid residue was treated at 0° with methanol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.06 g/mol . It has 15 heavy atoms and 10 aromatic heavy atoms . The compound has a high GI absorption and is BBB permeant .

Applications De Recherche Scientifique

Antimalarial Activity

Quinoline derivatives have been widely studied for their antimalarial properties . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities, including antimalarial activity .

Anticancer Activity

Quinoline derivatives are also known to possess anticancer properties . They have been used in the development of new therapeutic agents for cancer treatment .

Antibacterial Activity

Quinoline derivatives have shown significant antibacterial activity . For example, 3-benzyl-6-bromo-2-methoxy quinoline derivatives have been found to be active against Mycobacterium tuberculosis H37Rv strain .

Antifungal Activity

Quinoline compounds have been found to have antifungal properties . They have been used in the development of new antifungal drugs .

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives have been found to possess anti-inflammatory and analgesic activities . They have been used in the development of new drugs for the treatment of inflammation and pain .

Cardiovascular Activity

Quinoline compounds have been studied for their cardiovascular effects . They have been used in the development of new drugs for the treatment of cardiovascular diseases .

Antiviral Activity

Quinoline derivatives have shown antiviral properties . They have been used in the development of new antiviral drugs .

Other Pharmacological Activities

Quinoline derivatives have been found to possess a variety of other pharmacological activities, including anticonvulsant, cardiotonic, hypoglycemic, and other miscellaneous activities .

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, including nucleophilic substitution .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways due to their versatile applications in industrial and synthetic organic chemistry .

Pharmacokinetics

It is known that quinoline compounds generally have high gi absorption and are bbb permeant .

Result of Action

Quinoline compounds are known for their wide range of biological and pharmaceutical activities .

Action Environment

It is known that environmental factors can significantly influence the action of quinoline compounds .

Propriétés

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKXWRUKYZZMQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603127 |

Source

|

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

99465-06-2 |

Source

|

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)